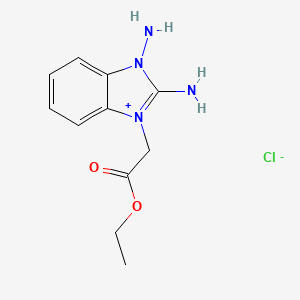![molecular formula C21H26N2O3S B4963956 1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methylphenyl)-4-piperidinecarboxamide](/img/structure/B4963956.png)
1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methylphenyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methylphenyl)-4-piperidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMP323 and is a piperidinecarboxamide derivative.
Mechanism of Action
The mechanism of action of 1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methylphenyl)-4-piperidinecarboxamide involves the inhibition of the TRPM8 channel. This channel is a non-selective cation channel that is activated by cold temperatures and menthol. The inhibition of this channel by DMP323 results in a decrease in calcium influx, which leads to a decrease in the release of neurotransmitters and subsequent decrease in pain sensation.
Biochemical and Physiological Effects:
1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methylphenyl)-4-piperidinecarboxamide has been reported to have several biochemical and physiological effects. It has been shown to inhibit the TRPM8 channel with an IC50 value of 5.3 nM. This compound has also been shown to be selective for the TRPM8 channel, as it does not inhibit other related channels such as TRPV1, TRPV4, and TRPA1. In addition, DMP323 has been shown to decrease cold hypersensitivity in animal models.
Advantages and Limitations for Lab Experiments
1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methylphenyl)-4-piperidinecarboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of the TRPM8 channel, which makes it useful for studying the role of this channel in various physiological processes. However, there are also some limitations to the use of this compound. It has been reported to have poor solubility in aqueous solutions, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methylphenyl)-4-piperidinecarboxamide. One potential direction is the development of more potent and selective TRPM8 channel inhibitors based on the structure of DMP323. Another direction is the investigation of the role of TRPM8 channels in various physiological processes, including pain sensation, thermoregulation, and cold hypersensitivity. Additionally, the use of DMP323 in the treatment of various conditions, including chronic pain and neuropathic pain, can also be explored.
Conclusion:
In conclusion, 1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methylphenyl)-4-piperidinecarboxamide is a chemical compound that has potential applications in various fields, including the treatment of chronic pain and neuropathic pain. Its potent and selective inhibition of the TRPM8 channel makes it a useful tool for studying the role of this channel in various physiological processes. However, its poor solubility in aqueous solutions can limit its use in certain experiments. Further research is needed to explore the full potential of this compound in scientific research.
Synthesis Methods
The synthesis of 1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methylphenyl)-4-piperidinecarboxamide involves the reaction of 2,5-dimethylbenzenesulfonyl chloride and 2-methylphenylamine in the presence of a base. The resulting product is then treated with piperidine-4-carboxylic acid to obtain the final compound. This method has been reported in the literature and has been used by several researchers to synthesize this compound.
Scientific Research Applications
1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methylphenyl)-4-piperidinecarboxamide has several potential applications in scientific research. It has been reported to be a potent and selective inhibitor of the transient receptor potential melastatin 8 (TRPM8) channel. This channel is involved in various physiological processes, including pain sensation, thermoregulation, and cold sensation. Therefore, the inhibition of TRPM8 channels by DMP323 can be useful in the treatment of various conditions, including chronic pain, neuropathic pain, and cold hypersensitivity.
properties
IUPAC Name |
1-(2,5-dimethylphenyl)sulfonyl-N-(2-methylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-15-8-9-17(3)20(14-15)27(25,26)23-12-10-18(11-13-23)21(24)22-19-7-5-4-6-16(19)2/h4-9,14,18H,10-13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTXYNATSZFIAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-dimethylphenyl)sulfonyl-N-(2-methylphenyl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![isobutyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate](/img/structure/B4963884.png)

![N-[3-(4-morpholinylcarbonyl)phenyl]-2,2-diphenylacetamide](/img/structure/B4963900.png)
![3-{[(2-oxo-3-azepanyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B4963914.png)

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B4963935.png)


![N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B4963953.png)


![4-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4963979.png)
![N-methyl-N-[(9-methyl-9H-imidazo[1,2-a]benzimidazol-2-yl)methyl]-1-adamantanamine dihydrochloride](/img/structure/B4963983.png)